(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanamine hydrochloride
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Description
“(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanamine hydrochloride” is a chemical compound with the formula C5H8BrClN2OS . It is used for research purposes .
Molecular Structure Analysis
The thiazole ring in this compound is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, thiazole compounds are known to undergo various chemical reactions due to their aromaticity . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Scientific Research Applications
- Researchers have synthesized derivatives containing the thiazole ring, such as [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides. These compounds demonstrated potent cytotoxic effects on prostate cancer cells .
- Dihydropyridine derivatives with a thiazole motif have been investigated for their neuroprotective properties. These compounds modulate heat shock responses and show promise in Alzheimer’s disease models .
- Thiazole derivatives, including sulfathiazole (an antimicrobial drug) and abafungin (an antifungal drug), exhibit activity against bacteria and fungi .
- Thiazole derivatives have shown antihypertensive and anti-inflammatory activities in various studies .
Antitumor and Cytotoxic Activity
Neuroprotective Effects
Antimicrobial and Antifungal Activities
Antiretroviral Activity
Antihypertensive and Anti-Inflammatory Effects
Other Medicinal Relevance
properties
IUPAC Name |
(4-bromo-3-methoxy-1,2-thiazol-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2OS.ClH/c1-9-5-4(6)3(2-7)10-8-5;/h2,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXZIGPDHUZGSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1Br)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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